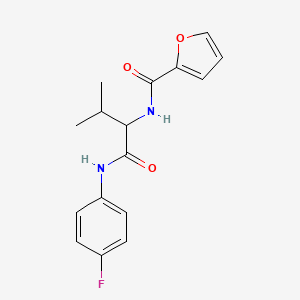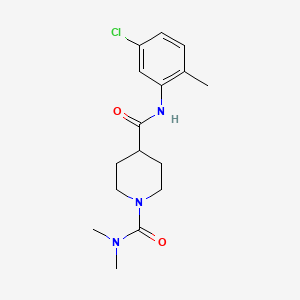![molecular formula C16H20N2O2 B5379767 2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5379767.png)
2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a chemical compound with potential applications in scientific research. It is commonly known as HT-7 and belongs to the class of tricyclic oximes. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of HT-7 is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and acetylcholine. It has also been shown to inhibit the activity of enzymes involved in the inflammatory response.
Biochemical and physiological effects:
HT-7 has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the brain. It has also been shown to increase the levels of acetylcholine and dopamine in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
HT-7 has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on HT-7. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are also needed to understand its mechanism of action and potential side effects. Additionally, the development of more efficient synthesis methods and modifications to the compound may lead to improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of HT-7 involves the condensation of 2-hydroxyacetophenone and 1,3-diaminopropane in the presence of acetic acid. The resulting product is then treated with methyl iodide and sodium hydroxide to obtain the final compound. Other methods of synthesis include the use of different starting materials and reagents.
Scientific Research Applications
HT-7 has been studied extensively for its potential applications in scientific research. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-15-7-17-9-16(2,14(15)20)10-18(8-15)13(17)11-5-3-4-6-12(11)19/h3-6,13,19H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFFLFVMSJCBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5379689.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)

![1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride](/img/structure/B5379713.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379716.png)
![5-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5379721.png)
![3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5379724.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5379735.png)
![3-[2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B5379748.png)
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5379772.png)
![2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5379779.png)

![6-(2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5379788.png)